

Spectroscopic Profile of 3-Nitroanisole: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitroanisole

Cat. No.: B147296

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This guide provides a comprehensive overview of the spectroscopic data for **3-Nitroanisole** (CAS No. 555-03-3), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition. This information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data Summary

The spectroscopic data for **3-Nitroanisole** is summarized in the tables below, providing a quick reference for its structural characterization.

¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.82	ddd	J = 8.3, 2.6, 1.0 Hz	H-4
7.73	t	J = 2.4 Hz	H-2
7.45	t	J = 8.2 Hz	H-5
7.21	ddd	J = 7.9, 2.0, 1.0 Hz	H-6
3.91	s	-	-OCH ₃

¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
160.1	C-1
149.0	C-3
130.3	C-5
122.1	C-4
116.1	C-6
109.2	C-2
56.0	-OCH ₃

IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3100-3000	Aromatic C-H	Stretching
2950-2850	Aliphatic C-H (-OCH ₃)	Stretching
1580, 1480, 1440	Aromatic C=C	Stretching
1530	Nitro (N=O)	Asymmetric Stretching
1350	Nitro (N=O)	Symmetric Stretching
1250	Aryl Ether (C-O)	Asymmetric Stretching
1030	Aryl Ether (C-O)	Symmetric Stretching
880-750	Aromatic C-H	Out-of-plane Bending

UV-Vis Spectroscopy Data

Solvent: Ethanol

λ_{max} (nm)
265

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of **3-Nitroanisole**.

Materials:

- **3-Nitroanisole** sample
- Deuterated chloroform (CDCl₃)

- NMR tube (5 mm diameter)
- Pipette
- Vortex mixer

Procedure:

- Sample Preparation: Weigh approximately 10-20 mg of **3-Nitroanisole** for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl_3 in a small vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be around 4-5 cm.
- Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, and relaxation delay).
 - Acquire the spectrum.
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain a correct baseline.
- Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Nitroanisole** using their characteristic vibrational frequencies.

Materials:

- **3-Nitroanisole** sample
- Infrared salt plates (e.g., NaCl or KBr) or an ATR accessory
- Spatula
- Solvent for cleaning (e.g., acetone or methylene chloride)

Procedure (Thin Film Method):

- **Sample Preparation:** Place a small amount of solid **3-Nitroanisole** on a clean, dry IR salt plate.
- **Melt and Spread:** Gently heat the salt plate on a hot plate until the **3-Nitroanisole** melts. Place a second salt plate on top and press gently to create a thin, uniform film between the plates.
- **Alternative (Solution Deposit):** Dissolve a small amount of **3-Nitroanisole** in a volatile solvent (e.g., methylene chloride). Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

- Data Acquisition:
 - Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
- Data Analysis:
 - Identify the major absorption bands (peaks) in the spectrum.
 - Correlate the wavenumbers of these bands to specific functional groups and vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_{max}) of **3-Nitroanisole**, which is related to its electronic transitions.

Materials:

- **3-Nitroanisole** sample
- Spectroscopic grade ethanol
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

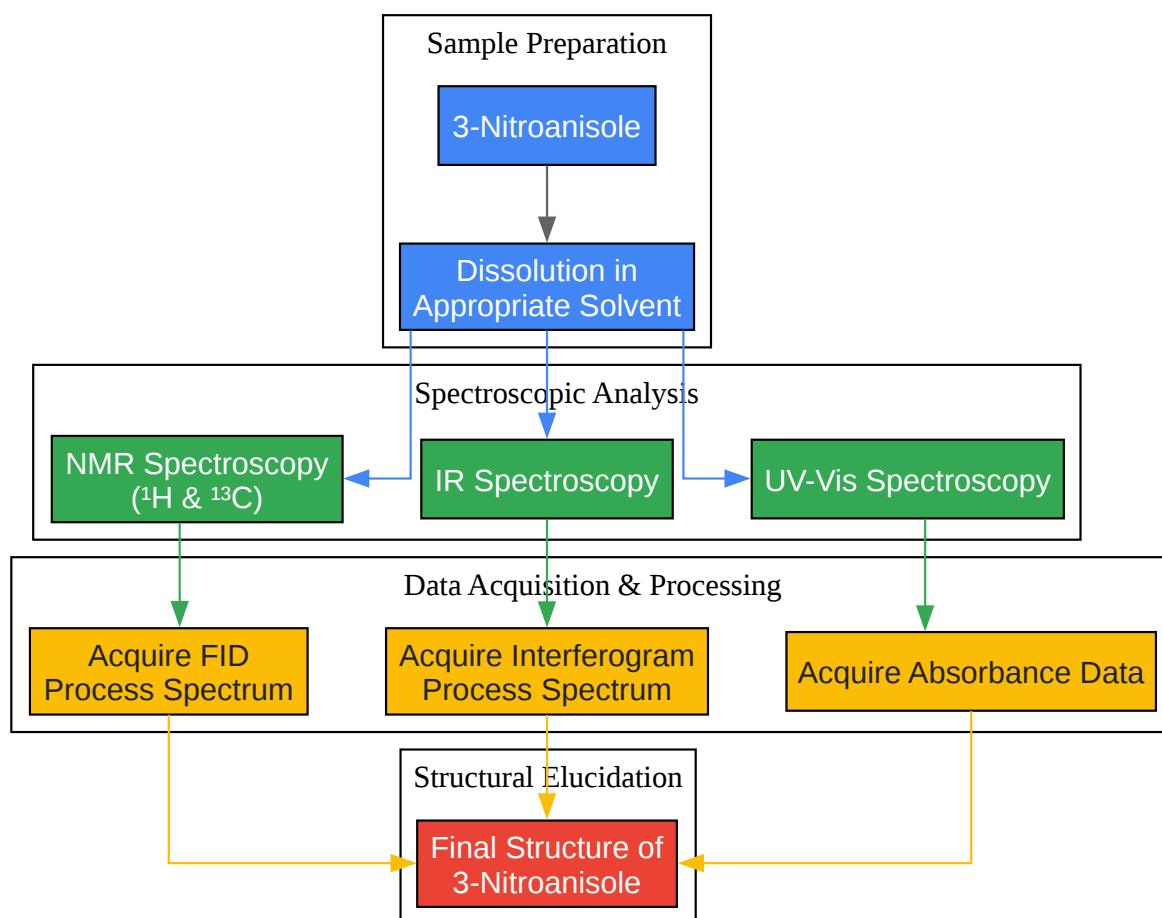
Procedure:

- Solution Preparation: Prepare a dilute solution of **3-Nitroanisole** in ethanol. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 arbitrary units.
- Instrument Setup:

- Turn on the UV-Vis spectrophotometer and allow it to warm up.
- Set the desired wavelength range for scanning (e.g., 200-400 nm).
- Baseline Correction:
 - Fill a quartz cuvette with the solvent (ethanol) to be used as a blank.
 - Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
- Sample Measurement:
 - Rinse a second quartz cuvette with the **3-Nitroanisole** solution and then fill it with the solution.
 - Place the sample cuvette in the spectrophotometer.
 - Run the scan to obtain the UV-Vis absorption spectrum.
- Data Analysis:
 - Identify the wavelength(s) at which the maximum absorbance (λ_{max}) occurs.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a chemical compound like **3-Nitroanisole** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization of **3-Nitroanisole**.

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